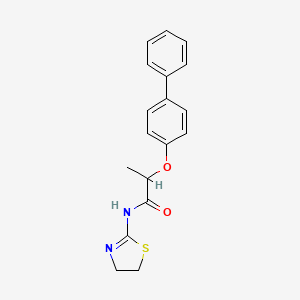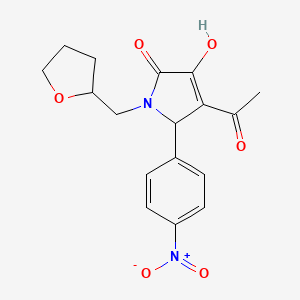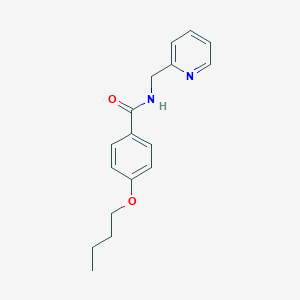acetic acid](/img/structure/B4994521.png)
[(4-methyl-2-oxo-2H-chromen-7-yl)oxy](phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid is a compound that belongs to the class of chromene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid typically involves the esterification of 7-hydroxy-4-methylcoumarin with phenylacetic acid. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with 7-hydroxy-4-methylcoumarin . The reaction conditions usually include mild temperatures and the use of organic solvents such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can undergo various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into its constituent acids and alcohols.
Oxidation and Reduction: Potential transformations involving the chromene moiety.
Common Reagents and Conditions
Esterification: Typically involves carboxylic acids and alcohols in the presence of acid catalysts.
Hydrolysis: Requires aqueous acidic or basic conditions.
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid would yield 7-hydroxy-4-methylcoumarin and phenylacetic acid.
Aplicaciones Científicas De Investigación
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mecanismo De Acción
The mechanism of action of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid involves its interaction with specific molecular targets. The chromene moiety is known to interact with various biological pathways, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid can be compared with other chromene derivatives such as:
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid.
4-methylumbelliferyl acetate: Another chromene derivative with similar structural features.
The uniqueness of (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid lies in its specific combination of the chromene and phenylacetic acid moieties, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-(4-methyl-2-oxochromen-7-yl)oxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-9-16(19)23-15-10-13(7-8-14(11)15)22-17(18(20)21)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSCEIXRRSASID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-{[2-(1H-indol-1-yl)ethyl]amino}-1-piperidinyl)-N,N-dimethylbenzamide](/img/structure/B4994439.png)
![N,N-diethyl-2-[2-(3-methylphenoxy)ethoxy]ethanamine](/img/structure/B4994441.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-chloro-4-methylbenzamide](/img/structure/B4994445.png)
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(3-chlorophenyl)acetamide]](/img/structure/B4994452.png)

![Tert-butyl 2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B4994459.png)

![2-fluoro-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4994473.png)
![N-(4-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4994483.png)

![2-(4-{[(5E)-1-(3-Bromophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl}-2-chlorophenoxy)acetic acid](/img/structure/B4994517.png)
![(2,3,4,5,6-PENTAFLUOROPHENYL)[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4994528.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-1-naphthamide](/img/structure/B4994541.png)
![(E)-N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-(5-bromo-2-methoxyphenyl)prop-2-enamide](/img/structure/B4994551.png)
